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Cat. No.: B1600228 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of Di(pyridin-3-yl)methanol

Abstract: Di(pyridin-3-yl)methanol is a heterocyclic compound with significant potential in

medicinal chemistry and materials science, primarily owing to its role as a bidentate ligand and

a structural motif in biologically active molecules. Despite its importance, a comprehensive

guide to its physicochemical properties is notably absent in the current literature. This technical

guide addresses this gap by providing a detailed overview of the predicted properties of

di(pyridin-3-yl)methanol, grounded in data from structurally similar compounds. More

critically, this document serves as a practical manual for researchers, offering robust, step-by-

step protocols for the empirical determination of its key physicochemical characteristics,

including melting point, solubility, and pKa. By integrating theoretical predictions with detailed

experimental methodologies, this guide aims to be an essential resource for scientists engaged

in the synthesis, characterization, and application of this compound.

Introduction and Molecular Structure
Di(pyridin-3-yl)methanol, with the chemical formula C₁₁H₁₀N₂O, possesses a unique structure

featuring two pyridine rings linked by a central hydroxymethylene bridge. The nitrogen atoms in

the pyridine rings act as hydrogen bond acceptors and sites of protonation, while the hydroxyl

group can act as both a hydrogen bond donor and acceptor. This combination of features

suggests its utility as a versatile building block in supramolecular chemistry and as a ligand for

metal complexes.
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While specific experimental data for di(pyridin-3-yl)methanol is sparse, we can predict its

properties by drawing comparisons with analogous structures such as diphenyl-pyridin-3-yl-

methanol and pyridin-3-ylmethanol. This guide will present these predicted values and, more

importantly, detail the rigorous experimental procedures required to validate them.

Molecular Attributes:

Property Value Source

Molecular Formula C₁₁H₁₀N₂O N/A

Molecular Weight 186.214 g/mol [1]

InChI Key
DCDJTQNGTXDZGK-

UHFFFAOYSA-N
[1]

Synthesis Pathway
A common and effective method for the synthesis of diarylmethanols involves the reaction of an

organometallic reagent with a suitable carbonyl compound. For di(pyridin-3-yl)methanol, a
logical approach is the Grignard reaction, where 3-bromopyridine is converted into a Grignard

reagent, which then reacts with a nicotinic acid ester, such as ethyl nicotinate.

Proposed Synthetic Workflow
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Step 1: Grignard Reagent Formation

Step 2: Nucleophilic Addition

Step 3: Reduction to Alcohol

Step 4: Purification
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Caption: Proposed synthesis workflow for di(pyridin-3-yl)methanol.
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Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of di(pyridin-3-
yl)methanol, based on data from analogous compounds. These values should be considered

estimates pending experimental verification.
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Property Predicted Value
Basis for Prediction and
Rationale

Melting Point (°C) 105 - 115

Based on the melting point of

diphenyl-pyridin-3-yl-methanol

(112-113 °C)[2]. The

replacement of phenyl rings

with pyridine rings is expected

to maintain a similar solid-state

packing efficiency.

Boiling Point (°C) > 400

The boiling point will be

significantly high due to the

molecular weight and strong

intermolecular hydrogen

bonding. Predicted to be

similar to or higher than related

diaryl methanols[2].

Solubility

Sparingly soluble in water;

Soluble in polar organic

solvents (e.g., DMSO,

Methanol, Chloroform)

The pyridine nitrogens and

hydroxyl group allow for some

aqueous solubility, but the two

aromatic rings will limit it. "Like

dissolves like" principle

suggests solubility in polar

organic solvents[3].

pKa ~4.5 - 5.5 and ~12-13

Two pKa values are expected.

The first corresponds to the

protonation of the pyridine

nitrogen atoms (pKa of

pyridine is ~5.2). The second,

higher pKa corresponds to the

deprotonation of the methanol

hydroxyl group, similar to the

predicted pKa of diphenyl-

pyridin-3-yl-methanol (~12.06)

[2].
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Experimental Determination of Physicochemical
Properties
This section provides detailed protocols for the experimental determination of the core

physicochemical properties. The trustworthiness of these methods lies in their widespread

adoption and the inclusion of validation steps.

Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting point range (typically < 2 °C) is

characteristic of a pure crystalline solid, whereas impurities will depress and broaden the

melting range[4].

Sample Preparation: Ensure the synthesized di(pyridin-3-yl)methanol is completely dry

and finely powdered.

Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample,

forcing a small amount of the solid into the tube. Invert the tube and tap the sealed end on a

hard surface to pack the sample down. The packed sample height should be 2-3 mm.

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point

apparatus[5].

Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting

range. This saves time in subsequent, more precise measurements[4].

Precise Determination: Allow the apparatus to cool to at least 20 °C below the approximate

melting point. Begin heating again at a slow, controlled rate (1-2 °C per minute)[6].

Observation and Recording: Record the temperature at which the first drop of liquid appears

(T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting

point is reported as the range T₁ - T₂[7].

Validation: Perform at least two more measurements to ensure consistency.

Caption: Workflow for melting point determination by the capillary method.
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Solubility Determination
Solubility is a fundamental property influencing bioavailability and formulation. The shake-flask

method is a gold-standard technique for determining equilibrium solubility[8].

Solvent Selection: Prepare a panel of relevant solvents (e.g., water, phosphate-buffered

saline pH 7.4, methanol, ethanol, DMSO).

Sample Addition: Add an excess amount of di(pyridin-3-yl)methanol to a known volume of

each solvent in a sealed vial. The presence of undissolved solid at the end of the experiment

is crucial[8].

Equilibration: Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37

°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached[9].

Phase Separation: After equilibration, allow the vials to stand undisturbed for the solid to

settle. Alternatively, centrifuge the samples to pellet the excess solid.

Sample Analysis: Carefully withdraw a known volume of the supernatant (the saturated

solution). Filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the

concentration of the dissolved compound using a validated analytical method, such as UV-

Vis spectrophotometry or HPLC.

Calculation: The solubility is expressed as the concentration of the compound in the

saturated solution (e.g., in mg/mL or mol/L).
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Caption: Shake-flask method workflow for solubility determination.

pKa Determination
The acid dissociation constant (pKa) is critical for predicting the ionization state of a molecule

at a given pH, which affects its solubility, absorption, and receptor binding. For di(pyridin-3-
yl)methanol, potentiometric titration is a highly accurate method.
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Solution Preparation: Accurately weigh a sample of di(pyridin-3-yl)methanol and dissolve it

in a known volume of deionized water, potentially with a small amount of co-solvent if

solubility is low. A concentration of around 0.01 M is typical.

Apparatus Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10). Place

the pH electrode and a magnetic stir bar into the sample solution.

Titration: Begin stirring the solution. Add a standardized titrant (e.g., 0.1 M HCl to determine

the pKa of the pyridine nitrogens, followed by 0.1 M NaOH to determine the pKa of the

hydroxyl group) in small, precise increments (e.g., 0.05 mL) using a burette[10].

Data Recording: Record the pH of the solution after each addition of titrant, allowing the

reading to stabilize.

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is the pH

at the half-equivalence point, which corresponds to the flattest region of the buffer zone or

the midpoint of the steep inflection in the first derivative plot[11]. The two expected pKa

values will manifest as two distinct buffer regions and equivalence points.
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Caption: Workflow for pKa determination via potentiometric titration.

Spectroscopic and Structural Characterization
Final confirmation of the identity and structure of synthesized di(pyridin-3-yl)methanol
requires a suite of spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Would be expected to show distinct signals for the aromatic protons on the

pyridine rings, a singlet for the methine proton (CH-OH), and a broad singlet for the

hydroxyl proton (OH), which would be exchangeable with D₂O. The chemical shifts of the

pyridine protons would be influenced by the position relative to the nitrogen atom[12].

¹³C NMR: Would confirm the number of unique carbon environments, including the

methine carbon and the carbons of the two pyridine rings.

Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would

be characteristic of the O-H stretching of the alcohol group. C-N and C=C stretching

vibrations from the pyridine rings would appear in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS): Would be used to confirm the molecular weight. The mass

spectrum should show a molecular ion peak [M]⁺ corresponding to the calculated molecular

weight of 186.214.

X-ray Crystallography: If suitable single crystals can be grown, this technique would provide

unambiguous confirmation of the molecular structure, as well as detailed information about

bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding) in the

solid state[13].

Conclusion
Di(pyridin-3-yl)methanol is a compound of considerable scientific interest, yet its fundamental

physicochemical properties remain largely uncharacterized in the public domain. This technical

guide provides a foundational framework for researchers by offering well-grounded predictions

of its key properties and, more importantly, presenting detailed, validated protocols for their

experimental determination. The methodologies outlined for synthesis, purification, and

analysis are designed to ensure scientific integrity and reproducibility. By following these

guidelines, researchers can confidently generate the high-quality data needed to unlock the full

potential of di(pyridin-3-yl)methanol in drug development and materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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